molecular formula C10H9FN2OS B2943530 N-(4-fluoro-1,3-benzothiazol-2-yl)propanamide CAS No. 907974-12-3

N-(4-fluoro-1,3-benzothiazol-2-yl)propanamide

Cat. No.: B2943530
CAS No.: 907974-12-3
M. Wt: 224.25
InChI Key: KPRADOMRJLCTQD-UHFFFAOYSA-N
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Description

N-(4-fluoro-1,3-benzothiazol-2-yl)propanamide is a synthetic compound based on the benzothiazole pharmacophore, a structure recognized for its diverse biological activities and considered a privileged scaffold in medicinal chemistry . Researchers value this compound primarily as a key chemical intermediate for synthesizing and exploring more complex molecules, particularly those with potential pharmacological applications. The core benzothiazole structure is known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, antitubercular, and anti-inflammatory properties, making derivatives like this one valuable starting points for drug discovery programs . The specific incorporation of a fluorine atom at the 4-position of the benzothiazole ring and a propanamide side chain at the 2-position is a strategic modification. Fluorination is a common strategy in medicinal chemistry to influence a molecule's electronic properties, metabolic stability, and membrane permeability. This compound serves as a versatile building block for constructing chemical libraries or for use in targeted biological assays, especially those investigating kinase inhibition pathways, as other benzothiazole derivatives have been identified as useful kinase inhibitors . The molecular framework is consistent with compounds that have been the subject of ongoing clinical trials, highlighting the continued research interest in this chemotype . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2OS/c1-2-8(14)12-10-13-9-6(11)4-3-5-7(9)15-10/h3-5H,2H2,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPRADOMRJLCTQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NC2=C(C=CC=C2S1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-1,3-benzothiazol-2-yl)propanamide typically involves the condensation of 2-aminobenzenethiol with 4-fluorobenzoyl chloride, followed by cyclization and subsequent reaction with propanoyl chloride. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane or toluene .

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often involve multi-step synthesis processes that can include microwave irradiation, one-pot multicomponent reactions, and green chemistry approaches . These methods aim to improve yield, reduce reaction time, and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluoro-1,3-benzothiazol-2-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(4-fluoro-1,3-benzothiazol-2-yl)propanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-fluoro-1,3-benzothiazol-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring can participate in π-π stacking interactions, while the fluorine atom can enhance binding affinity through hydrogen bonding or electrostatic interactions. These interactions can modulate biological pathways, leading to various therapeutic effects.

Comparison with Similar Compounds

Structural Modifications and Molecular Properties

The following table summarizes key structural differences and molecular properties of N-(4-fluoro-1,3-benzothiazol-2-yl)propanamide and its analogues:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Data/Notes
This compound 4-Fluoro-benzothiazole + propanamide C₁₀H₉FN₂OS ~224.26 Base structure; fluorine enhances lipophilicity .
N-(4-fluoro-1,3-benzothiazol-2-yl)-2-[(4-chlorophenyl)sulfonyl]-2-methylpropanamide (Entry 392, ) 4-Fluoro-benzothiazole + 4-chlorophenylsulfonyl and methyl groups on propanamide C₁₈H₁₅ClFN₂O₃S₂ 413 Higher molecular weight due to bulky sulfonyl group; potential improved stability.
N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide () Hydrogenated benzothiazole ring (tetrahydro) + propanamide C₁₀H₁₄N₂OS 210.30 Reduced aromaticity may lower rigidity and alter binding affinity. Density: 1.247 g/cm³.
N-(4-fluoro-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide () Thiophenecarboxamide replaces propanamide C₁₁H₆FN₂OS₂ ~265.31 Thiophene introduces π-electron richness; may alter electronic interactions.
N-(1,3-benzothiazol-2-yl)-2-[N-(4-nitrobenzenesulfonyl)-1-phenylformamido]-3-phenylpropanamide (17b, ) Nitrobenzenesulfonyl and phenyl groups on propanamide C₂₉H₂₁N₃O₅S₂ 586.10 High yield (83.98%); FTIR confirms NO₂ (1520 cm⁻¹) and SO₂N (1350 cm⁻¹) peaks.

Contradictions and Limitations

  • Yield Variability : Compound 17c in achieves 99.33% yield, whereas 4l in yields only 23%, highlighting substrate-dependent reaction efficiency.
  • Bioactivity Data: Limited evidence on specific biological activities for the target compound necessitates extrapolation from analogues.

Biological Activity

N-(4-fluoro-1,3-benzothiazol-2-yl)propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents an overview of its biological activity, synthesis methods, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a benzothiazole moiety with a fluorine substitution, which enhances its lipophilicity and chemical stability. The molecular formula is C10H10FN2SC_{10}H_{10}FN_2S with a molecular weight of approximately 210.26 g/mol. Its structure allows for interactions with various biological targets, contributing to its pharmacological effects.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL
Pseudomonas aeruginosa1816 µg/mL

Anticancer Activity

This compound has also been investigated for its anticancer properties . Studies have shown that the compound induces apoptosis in various cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves activation of the p53 pathway, which plays a crucial role in regulating the cell cycle and promoting programmed cell death.

Case Study:
In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in a significant reduction in cell viability (approximately 70% at 50 µM concentration) compared to control groups. Flow cytometry analysis indicated an increase in apoptotic cells following treatment.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Preparation of Benzothiazole Derivative : Starting from 2-amino thiophenol and fluorinated aromatic aldehydes.
  • Formation of Amide Bond : Reacting the benzothiazole derivative with propanoyl chloride under basic conditions.
  • Purification : Using recrystallization techniques to obtain pure product.

Potential Applications

The unique properties of this compound suggest several potential applications:

  • Antimicrobial Agents : Development of new antibiotics targeting resistant strains.
  • Anticancer Therapeutics : Further exploration as a lead compound for cancer treatment.
  • Fluorescent Probes : Utilization in imaging biological molecules due to its fluorescent properties.

Q & A

Basic: What synthetic routes are commonly used to prepare N-(4-fluoro-1,3-benzothiazol-2-yl)propanamide?

Answer:
The synthesis typically involves coupling a propanamide moiety to the 2-amino group of 4-fluoro-1,3-benzothiazole. Acylation reactions using activated carboxylic acid derivatives (e.g., HATU coupling agents) are standard. Key intermediates include the benzothiazole amine precursor and the activated propanamide component. Purification often employs column chromatography (e.g., silica gel) and reverse-phase flash chromatography, as demonstrated in structurally related compounds . For example, in a PCT application, similar derivatives were purified using N-P silica columns and reverse-phase methods, yielding >95% purity .

Advanced: How can NMR data discrepancies in benzothiazol-2-yl propanamide derivatives be resolved?

Answer:
Discrepancies may arise from tautomerism, conformational dynamics, or crystallographic disorder. To resolve these:

  • Use variable-temperature NMR to observe signal coalescence or splitting.
  • Employ 2D techniques (COSY, HSQC) to assign ambiguous protons/carbons.
  • Compare experimental data with computational predictions (e.g., DFT-calculated chemical shifts).
    In a related compound, NH protons resonated at δ 12.74 ppm (DMSO-d6), consistent with intramolecular hydrogen bonding, while aromatic protons showed distinct coupling patterns .

Advanced: What crystallographic methods are optimal for determining the 3D structure of this compound?

Answer:
Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) is standard. Key considerations:

  • Crystal mounting at low temperatures (e.g., 100 K) to minimize thermal motion.
  • Addressing twinning or disorder via HKLF 5 data format in SHELX.
  • Validation with PLATON or CIF check to ensure structural integrity.
    For example, SHELXTL successfully refined a fluorinated benzothiazole derivative with an R factor of 0.048, confirming bond lengths and angles .

Basic: Which spectroscopic techniques confirm the structure of this compound?

Answer:

  • FTIR : Identifies amide C=O (~1650 cm⁻¹), C-F (1100–1250 cm⁻¹), and benzothiazole C=N (~1600 cm⁻¹) stretches .
  • ¹H/¹³C NMR : Aromatic protons appear as doublets (J ~8–10 Hz for fluorine coupling), while the propanamide CH₂ groups resonate at δ 2.5–3.5 ppm .
  • HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 413.2 for a related compound ).

Advanced: How can in silico docking predict biological targets for this compound?

Answer:

  • Ligand preparation : Optimize protonation states (e.g., amide tautomers) using tools like OpenBabel .
  • Receptor grid setup : Focus on active sites (e.g., CB2 receptor binding pockets for antiviral studies) .
  • Validation : Compare docking scores with known inhibitors (e.g., RMSD <2 Å).
    In CB2 modulator studies, fluorinated benzothiazoles showed strong binding affinity (ΔG < -8 kcal/mol) via hydrophobic and halogen interactions .

Basic: What biological assays evaluate the activity of this compound?

Answer:

  • Antiproliferative assays : MTT tests on cancer cell lines (e.g., IC₅₀ determination).
  • Anti-inflammatory screens : COX-1/COX-2 inhibition assays.
  • Antiviral tests : HIV reverse transcriptase inhibition or viral load reduction in cell cultures .

Advanced: How are pharmacokinetic properties optimized in drug development?

Answer:

  • Solubility : Introduce polar groups (e.g., morpholine) via structure-activity relationship (SAR) studies.
  • Metabolic stability : Fluorination reduces CYP450-mediated oxidation.
  • LogP optimization : Balance lipophilicity (target LogP ~2–3) using substituent modifications. For example, adding a 3-fluoroethoxy group improved bioavailability in a related derivative .

Basic: How are impurities identified and quantified?

Answer:

  • HPLC-UV/MS : Use C18 columns with gradient elution (e.g., 20–100% MeOH/H₂O) .
  • Calibration curves : Reference standards for quantification (e.g., limit of detection <0.1%).

Advanced: What computational methods analyze the 4-fluoro substituent's electronic effects?

Answer:

  • DFT calculations (B3LYP/6-31G*): Model electron-withdrawing effects of fluorine.
  • Frontier molecular orbitals : HOMO-LUMO gaps predict reactivity (e.g., fluorinated benzothiazoles show enhanced electrophilic substitution at C5) .

Basic: What safety protocols apply when handling this compound?

Answer:

  • PPE : Gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation.
  • Waste disposal : Follow EPA guidelines for halogenated organics. MSDS data for similar compounds indicate potential skin/eye irritancy .

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